molecular formula C18H26 B093500 1,1,4,5,5,8-Hexamethyl-S-hydrindacene CAS No. 17465-59-7

1,1,4,5,5,8-Hexamethyl-S-hydrindacene

Cat. No. B093500
CAS RN: 17465-59-7
M. Wt: 242.4 g/mol
InChI Key: WAOWVPSHMISXFR-UHFFFAOYSA-N
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Description

1,1,4,5,5,8-Hexamethyl-S-hydrindacene, also known as HHS, is a highly fluorescent organic compound that has gained significant attention in the scientific community due to its unique properties. HHS has been utilized in various research applications, including fluorescence microscopy, organic light-emitting diodes (OLEDs), and organic solar cells.

Scientific Research Applications

1,1,4,5,5,8-Hexamethyl-S-hydrindacene has been widely used in fluorescence microscopy due to its high quantum yield and photostability. It has been utilized as a fluorescent probe for imaging cellular structures and tracking protein interactions. 1,1,4,5,5,8-Hexamethyl-S-hydrindacene has also been used in the development of OLEDs and organic solar cells due to its high electron mobility and efficient energy transfer properties.

Mechanism Of Action

The mechanism of action of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene is still being studied, but it is believed that its fluorescence properties are due to the formation of an excited state through the absorption of light. This excited state can then decay back to the ground state, emitting a photon of light in the process.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene. However, it has been shown to be non-toxic to cells and has been used in live-cell imaging studies without affecting cell viability.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,1,4,5,5,8-Hexamethyl-S-hydrindacene in lab experiments is its high quantum yield and photostability, which allows for prolonged imaging without photobleaching. 1,1,4,5,5,8-Hexamethyl-S-hydrindacene also has a high electron mobility, making it useful in the development of OLEDs and organic solar cells. However, one limitation of using 1,1,4,5,5,8-Hexamethyl-S-hydrindacene is its relatively high cost compared to other fluorescent dyes.

Future Directions

Future research on 1,1,4,5,5,8-Hexamethyl-S-hydrindacene could focus on improving its synthesis method to reduce costs and increase yields. It could also involve studying the mechanism of action of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene in more detail and exploring its potential as a therapeutic agent for various diseases. Additionally, 1,1,4,5,5,8-Hexamethyl-S-hydrindacene could be further developed for use in advanced imaging techniques such as super-resolution microscopy.

Synthesis Methods

The synthesis of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene involves the reaction of 1,2,3,4-tetramethyl-1,2,3,4-tetrahydronaphthalene with maleic anhydride in the presence of a Lewis acid catalyst. The resulting product is then oxidized with potassium permanganate to yield 1,1,4,5,5,8-Hexamethyl-S-hydrindacene. This method is highly efficient and yields a high purity product.

properties

CAS RN

17465-59-7

Product Name

1,1,4,5,5,8-Hexamethyl-S-hydrindacene

Molecular Formula

C18H26

Molecular Weight

242.4 g/mol

IUPAC Name

3,3,4,7,7,8-hexamethyl-1,2,5,6-tetrahydro-s-indacene

InChI

InChI=1S/C18H26/c1-11-13-7-9-18(5,6)16(13)12(2)14-8-10-17(3,4)15(11)14/h7-10H2,1-6H3

InChI Key

WAOWVPSHMISXFR-UHFFFAOYSA-N

SMILES

CC1=C2CCC(C2=C(C3=C1C(CC3)(C)C)C)(C)C

Canonical SMILES

CC1=C2CCC(C2=C(C3=C1C(CC3)(C)C)C)(C)C

Other CAS RN

17465-59-7

synonyms

1,2,3,5,6,7-Hexahydro-1,1,4,5,5,8-hexamethyl-s-indacene

Origin of Product

United States

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